molecular formula C11H9Cl2F3N2O2 B2926163 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1385477-82-6

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2926163
CAS No.: 1385477-82-6
M. Wt: 329.1
InChI Key: KCHONPGDOMYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring substituted with dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group. The pyridine ring is then synthesized separately and chlorinated at the 3 and 6 positions. Finally, the two moieties are coupled under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to derivatives with different properties.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-(3,5-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
  • 1-(3,6-Dichloropyridine-2-carbonyl)-3-methylpyrrolidin-3-ol
  • 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-2-ol

Uniqueness: 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the specific positioning of the dichloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability, specific binding affinities, or unique electronic effects.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3N2O2/c12-6-1-2-7(13)17-8(6)9(19)18-4-3-10(20,5-18)11(14,15)16/h1-2,20H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHONPGDOMYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.